molecular formula C16H20N2O4S B2580266 (Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-08-4

(Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2580266
CAS RN: 865200-08-4
M. Wt: 336.41
InChI Key: CIHIZDQNPWBGBZ-ICFOKQHNSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, which is a bicyclic system containing a benzene ring fused to a thiazole ring. The methoxy and pivaloylimino groups would be attached to this ring system .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The methoxy group might undergo reactions typical of ethers, while the pivaloylimino group could participate in reactions typical of imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in organic solvents, while the pivaloylimino group could influence its acidity or basicity .

Scientific Research Applications

Aldose Reductase Inhibition

Aldose reductase inhibitors are potential candidates for treating diabetic complications. A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, closely related to your compound of interest, and evaluated them as aldehyde reductase and aldose reductase inhibitors. Their research found significant inhibitory potency, highlighting the potential for treating diabetic complications with these compounds (Ali et al., 2012).

Antimicrobial and Antifungal Activities

Ekennia et al. (2017) synthesized ligands with structural similarities to the compound and tested their antibacterial and antifungal activities. The study observed varied antibacterial activities, suggesting the potential for these compounds in antimicrobial applications (Ekennia et al., 2017). Similarly, Vinusha et al. (2015) reported on Schiff base ligands derived from thiazole showing moderate antibacterial and antifungal activities, indicating potential applications in microbial inhibition (Vinusha et al., 2015).

Anticancer Activities

The potential of thiazole derivatives in anticancer applications was explored by Havrylyuk et al. (2010), who synthesized novel 4-thiazolidinones with a benzothiazole moiety and evaluated their antitumor screening. Certain compounds revealed significant anticancer activity on various cancer cell lines, suggesting a promising area for future research (Havrylyuk et al., 2010).

DNA-binding and Cleavage Studies

Rambabu et al. (2021) synthesized metal complexes based on benzothiazole derivatives and investigated their DNA-binding and cleavage abilities. The study showed that these complexes have significant biocidal potential compared to free ligands, indicating their potential in biomedicine (Rambabu et al., 2021).

Electron-Transporting Layer in OLEDs

Roh et al. (2009) investigated Zn(II)-chelated complexes based on benzothiazole derivatives for their electroluminescent device properties. These compounds showed potential as electron-transporting layers in organic light-emitting diodes (OLEDs), suggesting applications in electronic devices (Roh et al., 2009).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, many benzo[d]thiazole derivatives have been studied for their potential anticancer, antimicrobial, and anti-inflammatory activities .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

methyl 2-[2-(2,2-dimethylpropanoylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-16(2,3)14(20)17-15-18(9-13(19)22-5)11-7-6-10(21-4)8-12(11)23-15/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHIZDQNPWBGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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